![molecular formula C89H142F3N21O32S B6295878 Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate CAS No. 1802078-21-2](/img/structure/B6295878.png)
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate
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Overview
Description
Amyloid Bri Protein Precursor277 (89-106) is a peptide with the sequence Cys-Gly-Ile-Lys-Tyr-Ile-Lys-Asp-Asp-Val-Ile-Leu-Asn-Glu-Pro-Ser-Ala-Asp . It has a molecular weight of 1993.27 and a molecular formula of C87H141N21O30S .
Synthesis Analysis
The peptide is synthesized with the sequence Cys-Gly-Ile-Lys-Tyr-Ile-Lys-Asp-Asp-Val-Ile-Leu-Asn-Glu-Pro-Ser-Ala-Asp . The molecular weight and formula are consistent with this sequence .Molecular Structure Analysis
The molecular structure of the peptide is represented by the formula C87H141N21O30S . This indicates that it contains 87 carbon atoms, 141 hydrogen atoms, 21 nitrogen atoms, 30 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The peptide has a sequence length of 18 . Its extinction coefficient is 1280 M-1cm-1, indicating its absorbance capacity . The peptide has a theoretical pI (isoelectric point) of 3.96, which is the pH at which the peptide carries no net electrical charge .Scientific Research Applications
Cell Growth Regulation
At a nanomolar (nM) level, Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate can influence cell experiments. It has been found to hinder cell growth at low concentrations (as low as 10 nM) and promote it at higher doses (0.5–7.0 mM) .
Allosteric Regulation
This compound can serve as an allosteric regulator on the GlyR of glycine receptors, thereby increasing receptor activity at lower glycine concentrations .
Protein Binding
Proteins like Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .
Cellular Component Relationships
These proteins fulfill a myriad of essential laboratory functions for developing relationships between proteins and other cellular components .
Molecular Weight Determination
The molecular weight of Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is 1993.27, which can be used in studies requiring precise molecular weight measurements .
Molecular Formula Studies
The molecular formula of this compound is C 87 H 141 N 21 O 30 S . This information is crucial in studies involving molecular structure and composition.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can serve as an allosteric regulator on the glyr of glycine receptors .
Mode of Action
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate interacts with its targets by increasing receptor activity at lower glycine concentrations . It’s also known to trifluoroacetylate amino groups in proteins and phospholipids .
Biochemical Pathways
Its ability to act as an allosteric regulator on the glyr of glycine receptors suggests it may influence pathways related to neurotransmission .
Pharmacokinetics
It’s known that the compound is delivered in lyophilized form and should be stored in a freezer at or below -20 °c .
Result of Action
It’s known that the compound can influence cell experiments, hindering cell growth at low concentrations and promoting it at higher doses .
Action Environment
It’s known that the compound should be stored in a freezer at or below -20 °c for optimal stability .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H141N21O30S.C2HF3O2/c1-12-43(8)68(104-62(112)38-92-72(122)49(90)40-139)83(133)94-50(20-15-17-29-88)73(123)97-54(33-47-23-25-48(110)26-24-47)78(128)106-69(44(9)13-2)84(134)95-51(21-16-18-30-89)74(124)99-56(35-64(115)116)77(127)100-57(36-65(117)118)79(129)105-67(42(6)7)82(132)107-70(45(10)14-3)85(135)101-53(32-41(4)5)75(125)98-55(34-61(91)111)76(126)96-52(27-28-63(113)114)86(136)108-31-19-22-60(108)81(131)103-59(39-109)80(130)93-46(11)71(121)102-58(87(137)138)37-66(119)120;3-2(4,5)1(6)7/h23-26,41-46,49-60,67-70,109-110,139H,12-22,27-40,88-90H2,1-11H3,(H2,91,111)(H,92,122)(H,93,130)(H,94,133)(H,95,134)(H,96,126)(H,97,123)(H,98,125)(H,99,124)(H,100,127)(H,101,135)(H,102,121)(H,103,131)(H,104,112)(H,105,129)(H,106,128)(H,107,132)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,137,138);(H,6,7)/t43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-,68-,69-,70-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMYLQVKBARIOA-MCSNCVJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H142F3N21O32S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2107.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate |
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